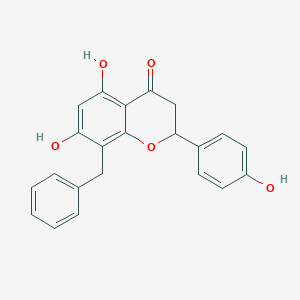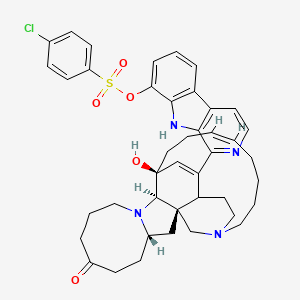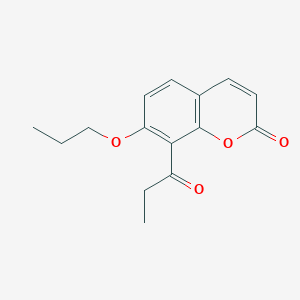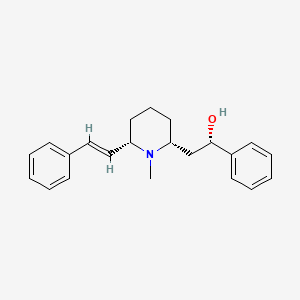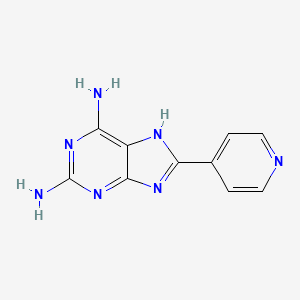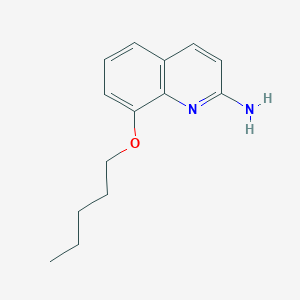
8-Pentyloxy-quinolin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Pentyloxy-quinolin-2-ylamine is a quinoline derivative with a pentyloxy group at the 8th position and an amine group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Pentyloxy-quinolin-2-ylamine typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-hydroxyquinoline followed by amination at the 2nd position. The reaction conditions often involve the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Pentyloxy-quinolin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections caused by drug-resistant parasites.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-Pentyloxy-quinolin-2-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes essential for the survival of parasites and microbes. It may also interfere with the replication of genetic material in these organisms, leading to their death. The exact molecular pathways and targets are still under investigation, but the compound’s ability to chelate metal ions is believed to play a significant role .
Comparison with Similar Compounds
- 8-Hydroxyquinoline
- 8-Methoxyquinoline
- 8-Ethoxyquinoline
Comparison: 8-Pentyloxy-quinolin-2-ylamine is unique due to the presence of the pentyloxy group, which enhances its lipophilicity and potentially its ability to penetrate biological membranes. This structural feature may contribute to its higher efficacy compared to other quinoline derivatives. Additionally, the amine group at the 2nd position allows for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
8-pentoxyquinolin-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-10-17-12-7-5-6-11-8-9-13(15)16-14(11)12/h5-9H,2-4,10H2,1H3,(H2,15,16) |
InChI Key |
CTMPUINXCIZFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC2=C1N=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


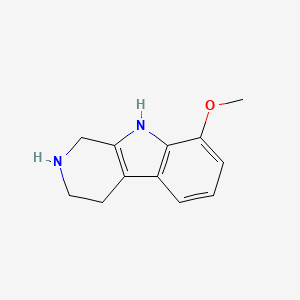
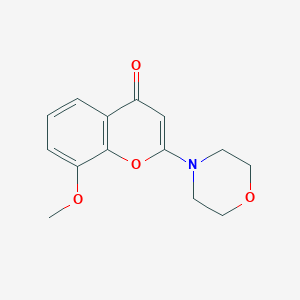

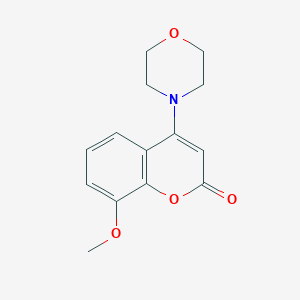
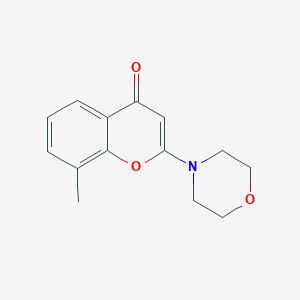
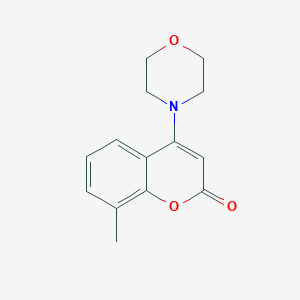

![8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one](/img/structure/B10845925.png)
